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molecular formula C11H7N3OS B8494090 4-Isothiocyanato-6-phenoxypyrimidine

4-Isothiocyanato-6-phenoxypyrimidine

Cat. No. B8494090
M. Wt: 229.26 g/mol
InChI Key: ABIDGJQJJGUVID-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

A mixture of 6-phenoxypyrimidin-4-amine (0.288 g, 1.538 mmol) and 1,1′-thiocarbonyldipyridin-2(1H)-one (0.357 g, 1.538 mmol) in DCM was stirred at rt for 18 h. The pale orange mixture was purified by silica gel chromatography (5-35% ethyl acetate-hexanes) to afford 4-isothiocyanato-6-phenoxypyrimidine (0.55 g, 2.96 mmol, 85% yield) a yellow oil. LCMS R.T.=2.78; [M+H]+=229.94.
Quantity
0.288 g
Type
reactant
Reaction Step One
Quantity
0.357 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[N:13]=[CH:12][N:11]=[C:10]([NH2:14])[CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:16]>C(Cl)Cl>[N:14]([C:10]1[CH:9]=[C:8]([O:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[N:13]=[CH:12][N:11]=1)=[C:15]=[S:16]

Inputs

Step One
Name
Quantity
0.288 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC(=NC=N1)N
Name
Quantity
0.357 g
Type
reactant
Smiles
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pale orange mixture was purified by silica gel chromatography (5-35% ethyl acetate-hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N(=C=S)C1=NC=NC(=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.96 mmol
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 192.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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